Desoximetasone-d3

Description

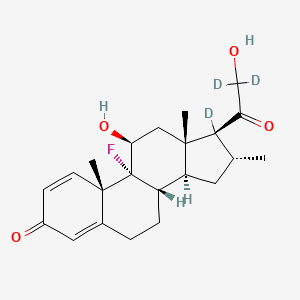

Desoximetasone-d3 is a deuterated analog of desoximetasone, a synthetic glucocorticoid used topically for inflammatory skin conditions such as eczema and psoriasis . The deuterium substitution (replacing three hydrogen atoms with deuterium) is typically introduced at specific positions to alter pharmacokinetic properties, such as metabolic stability, without significantly changing its pharmacological activity. This modification makes this compound particularly valuable as an internal standard in mass spectrometry-based analytical methods, ensuring accurate quantification of non-deuterated desoximetasone in biological samples .

Its non-deuterated counterpart, desoximetasone, is commercially available in formulations such as creams, gels, ointments, and sprays, with well-established efficacy in reducing inflammation and immune responses .

Properties

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-17-deuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i11D2,19D |

InChI Key |

VWVSBHGCDBMOOT-BAIJJDIOSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C([2H])([2H])O |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |

Origin of Product |

United States |

Preparation Methods

The preparation of desoximetasone-d3 involves the deuteration of desoximetasone. One method includes the use of deuterated reagents in the synthesis process. For instance, desoximetasone can be synthesized by reacting 1,4,9,16-arachidonic-pregna-3,20-diketone with deuterated reagents under specific conditions . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile and hexane .

Chemical Reactions Analysis

Desoximetasone-d3, like its non-deuterated counterpart, undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Desoximetasone-d3 is extensively used in scientific research for various applications:

Analytical Chemistry: It serves as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of desoximetasone.

Pharmacokinetics: Researchers use this compound to study the pharmacokinetics of desoximetasone, including its absorption, distribution, metabolism, and excretion in biological systems.

Dermatology: This compound is used in studies related to the treatment of skin conditions like psoriasis and atopic dermatitis.

Mechanism of Action

The mechanism of action of desoximetasone-d3 is similar to that of desoximetasone. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes . This results in reduced inflammation, itching, and redness in corticosteroid-responsive dermatoses.

Comparison with Similar Compounds

Notes and Limitations

Evidence Gaps : Direct comparative studies between this compound and similar deuterated corticosteroids are absent in the provided evidence. Most inferences are based on general deuterium effects and structural analogies.

Analytical Focus : this compound’s primary role in research (e.g., as an internal standard) limits direct therapeutic comparisons .

Regulatory Complexity : Handling this compound requires adherence to biosafety and import/export regulations due to its controlled status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.